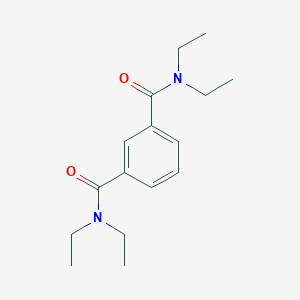

N,N,N',N'-Tetraethylisophthalamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-N,1-N,3-N,3-N-tetraethylbenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-5-17(6-2)15(19)13-10-9-11-14(12-13)16(20)18(7-3)8-4/h9-12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWCNZZTWDDVSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=CC=C1)C(=O)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333834 | |

| Record name | N,N,N',N'-Tetraethylisophthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13698-87-8 | |

| Record name | N,N,N',N'-Tetraethylisophthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of N,n,n ,n Tetraethylisophthalamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is a premier analytical tool for determining molecular structure by probing the magnetic environments of atomic nuclei. For a molecule like N,N,N',N'-Tetraethylisophthalamide, with its distinct aromatic and aliphatic regions, a multi-faceted NMR approach is required for complete assignment.

High-Field and Cryogenic Probe NMR Techniques for Enhanced Resolution

Standard NMR may not suffice to resolve all the signals in this compound, particularly the distinct resonances of the ethyl groups and the aromatic protons. The amide C-N bond possesses a partial double bond character, which can lead to restricted rotation at room temperature. This phenomenon makes the two ethyl groups on a single nitrogen atom chemically non-equivalent, resulting in more complex spectra.

High-field NMR spectrometers (e.g., 600 MHz and above) significantly enhance spectral dispersion, spreading out the signals and reducing overlap. reddit.com This increased resolution is crucial for accurately measuring chemical shifts and coupling constants, which are fundamental to structural analysis. ubc.camdpi.com Furthermore, the use of cryogenic probes, which cool the instrument's electronics to very low temperatures, dramatically increases the signal-to-noise ratio. This heightened sensitivity is advantageous for performing complex multi-dimensional experiments in a reasonable timeframe and for analyzing small sample quantities.

Two-Dimensional and Three-Dimensional NMR Pulse Sequences for Connectivity Elucidation

While one-dimensional (1D) NMR provides initial data, two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms, thereby building the molecular framework piece by piece. slideshare.netnih.govharvard.eduresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would show clear correlations between the methyl (-CH₃) and methylene (B1212753) (-CH₂) protons within each ethyl group. It would also reveal the coupling network among the four protons on the isophthaloyl aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): As one of the most powerful structure elucidation tools, HMBC detects correlations between protons and carbons over two to four bonds. nih.govnih.govuchile.cl This is critical for connecting the different fragments of the molecule. For instance, correlations from the -CH₂ protons to the carbonyl carbon (C=O) would confirm the diethylamide substructure. Crucially, correlations from the aromatic protons to the two carbonyl carbons would definitively establish the 1,3-substitution pattern (isophthaloyl core) and link the amide groups to the benzene (B151609) ring.

| Proton(s) | Correlating Carbon(s) | Significance |

|---|---|---|

| -CH₂- | C=O | Confirms connectivity of ethyl group to carbonyl. |

| -CH₂- | -CH₃ | Confirms ethyl group structure. |

| Aromatic Protons | C=O | Links amide groups to the aromatic ring. |

| Aromatic Proton H2 | Adjacent Aromatic C, Carbonyl C | Confirms substitution at C1 and C3. |

Three-dimensional (3D) NMR experiments, while powerful, are generally reserved for much larger and more complex biomolecules and are typically not necessary for a molecule of this size.

Isotopic Labeling Strategies for Detailed Structural Probing

In cases of extreme signal overlap or to study dynamic processes, isotopic labeling can be employed. sigmaaldrich.comsigmaaldrich.com Synthesizing this compound with specific atoms replaced by their heavier isotopes (e.g., ¹³C or ¹⁵N) provides a powerful handle for NMR analysis. sigmaaldrich.comnih.govbiorxiv.org

Mass Spectrometry for Precise Molecular Structure Determination

Mass spectrometry (MS) is a vital technique that provides the exact molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) and Elemental Composition Determination

High-Resolution Mass Spectrometry, often performed on Time-of-Flight (TOF) or Orbitrap instruments, measures the mass-to-charge ratio (m/z) of an ion with extremely high precision. nih.govnih.gov For this compound (molecular formula C₁₆H₂₄N₂O₂), the theoretical monoisotopic mass can be calculated with great accuracy. HRMS analysis of the protonated molecule [M+H]⁺ would yield an experimental mass that matches the theoretical value to within a few parts per million (ppm). This high accuracy allows for the confident determination of the compound's elemental formula, ruling out other potential formulas with similar nominal masses.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₄N₂O₂ |

| Nominal Mass | 276 g/mol |

| Monoisotopic Mass | 276.1838 Da |

| [M+H]⁺ Ion (Theoretical) | 277.1910 Da |

Tandem Mass Spectrometry (MSn) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS or MSⁿ) involves isolating an ion of interest (the precursor ion) and fragmenting it by collision with an inert gas to produce product ions. nih.gov The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.govresearchgate.netyoutube.com

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. A common and diagnostic fragmentation pathway for amides is the cleavage of the amide C-N bond. nih.govyoutube.com This would lead to several key fragment ions. The systematic analysis of these fragments, and even subsequent fragmentation stages (MS³), allows for the reconstruction of the molecular structure and can be used to distinguish it from its isomers, such as N,N,N',N'-tetraethylterephthalamide (1,4-substitution). nih.govspringermedizin.de

| m/z (Da) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 204.1332 | [M+H - N(C₂H₅)₂]⁺ | Loss of a diethylamino group. |

| 176.0601 | [M+H - N(C₂H₅)₂ - CO]⁺ | Subsequent loss of carbon monoxide. |

| 147.0441 | [Isophthaloyl-H]⁺ | Loss of both diethylamide groups. |

| 100.0757 | [O=C-N(C₂H₅)₂]⁺ | Acylium ion from cleavage of the Ar-CO bond. |

Hyphenated Techniques for Integrated Spectroscopic Data Acquisition

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of chemical compounds. chromatographytoday.comajpaonline.com The term refers to the online combination of technologies like gas chromatography (GC) or liquid chromatography (LC) with a spectroscopic instrument, most commonly a mass spectrometer (MS). chromatographytoday.comnih.gov

For a compound such as this compound, techniques like GC-MS or LC-MS would be exceptionally useful. ajpaonline.comhumanjournals.com The chromatography stage separates the target compound from any impurities, starting materials, or byproducts. ijprajournal.com Following separation, the isolated compound is introduced directly into the mass spectrometer. The MS provides crucial data on the molecule's structure, including its molecular weight from the parent ion and its fragmentation pattern, which offers clues about its constituent parts. nih.gov This combination of separation and sensitive detection allows for both qualitative and quantitative analysis, making it an indispensable technique in modern analytical chemistry. ijprajournal.com Other hyphenated methods include LC-NMR and LC-FTIR, which provide different but complementary structural information. chromatographytoday.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared Spectroscopy for Amide Vibrational Modes and Hydrogen Bonding Indicators

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is dominated by vibrations characteristic of its tertiary amide and aromatic functionalities.

The most prominent absorption band for amides is the Amide I band, which corresponds primarily to the C=O stretching vibration. For a tertiary amide like this compound, this band is expected to be strong and appear in the region of 1630–1680 cm⁻¹. Unlike primary or secondary amides, tertiary amides lack an N-H bond, and therefore, the characteristic Amide II band (a mix of N-H bending and C-N stretching) is absent.

Other significant vibrational modes include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl groups (–CH₂– and –CH₃) result in strong absorptions in the 2850–3000 cm⁻¹ region.

Aromatic C=C Stretching: These vibrations within the benzene ring produce several bands of variable intensity in the 1400–1600 cm⁻¹ range.

Tertiary Amide C-N Stretching: The stretching of the carbon-nitrogen bond in the tertiary amide group gives rise to a significant band, typically found between 1250 cm⁻¹ and 1020 cm⁻¹.

Since this compound has no hydrogen bond donors (like O-H or N-H), its IR spectrum in a pure, anhydrous state will not show the broad absorption bands characteristic of intermolecular hydrogen bonding.

Table 1: Characteristic Infrared (IR) Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | Ethyl Groups (C₂H₅) | 2850 - 3000 | Strong |

| Amide I (C=O Stretch) | Tertiary Amide | 1630 - 1680 | Strong |

| Aromatic C=C Stretch | Benzene Ring | 1400 - 1600 | Variable |

| C-N Stretch | Tertiary Amide | 1020 - 1250 | Medium |

Theoretical Vibrational Analysis and Experimental Data Correlation

To gain a deeper understanding of the vibrational modes, theoretical calculations are often performed and correlated with experimental data. sphinxsai.com Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose. researchgate.net Using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G**), the molecular geometry of this compound can be optimized to its lowest energy state, and its harmonic vibrational frequencies can be calculated. sphinxsai.com

These calculations are typically performed for an isolated molecule in the gas phase. Consequently, the calculated frequencies may differ slightly from experimental values obtained from solid-state measurements (e.g., KBr pellet or Nujol mull), where intermolecular forces can influence vibrational modes. To improve the agreement between theoretical and experimental data, the calculated frequencies are often uniformly scaled with an empirical scaling factor. This combined approach allows for a more confident and precise assignment of each band in the experimental IR and Raman spectra. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the molecule can be calculated, revealing the atomic positions, bond lengths, and bond angles with high precision.

To perform this analysis on this compound, a high-quality single crystal of suitable size (typically 0.1-0.4 mm) would be required. nist.gov The crystal would be mounted on a diffractometer, and a full sphere of diffraction data would be collected. Software is then used to solve and refine the structure, yielding detailed crystallographic information.

As of the latest literature search, a published single-crystal X-ray structure for this compound is not available in open-access crystallographic databases. Should a structure be determined, it would provide the parameters listed in the table below.

Table 2: Crystallographic Data Parameters for this compound

| Parameter | Description | Value |

| Chemical Formula | The elemental composition of the molecule. | C₁₆H₂₄N₂O₂ |

| Formula Weight | The mass of one mole of the compound. | 276.38 g/mol |

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). | Not available in published literature |

| Space Group | The specific symmetry group of the crystal. | Not available in published literature |

| a, b, c | The lengths of the unit cell axes (Å). | Not available in published literature |

| α, β, γ | The angles between the unit cell axes (°). | Not available in published literature |

| Volume (V) | The volume of the unit cell (ų). | Not available in published literature |

| Z | The number of molecules per unit cell. | Not available in published literature |

| Density (calculated) | The calculated density of the crystal (g/cm³). | Not available in published literature |

Electron Diffraction Techniques (e.g., 3D ED) for Nanocrystalline Forms

When compounds fail to form single crystals large enough for conventional X-ray diffraction, electron diffraction techniques offer a powerful alternative. nih.govnih.gov Three-dimensional electron diffraction (3D ED) has emerged as a revolutionary method for determining the atomic structures of nanocrystalline materials, including complex organic molecules. acs.org This technique is particularly valuable for pharmaceuticals and other organic compounds that often yield only very small crystals. nih.govresearchgate.net

The 3D ED method involves collecting a series of electron diffraction patterns from a single nanocrystal while it is continuously rotated in the electron beam of a transmission electron microscope (TEM). iucr.org By combining these patterns, a three-dimensional reconstruction of the crystal's reciprocal lattice is generated, from which the crystal structure can be solved and refined, much like with SC-XRD data. acs.org Given that organic materials can be sensitive to the electron beam, data collection is often performed under cryogenic conditions to minimize radiation damage. nih.gov

While no specific 3D ED studies on this compound have been reported, this technique represents a highly viable path forward for its complete structural elucidation should it prove difficult to crystallize in a larger form suitable for X-ray analysis.

Integrated Spectroscopic and Computational Approaches for Comprehensive Elucidation

The definitive structural elucidation of this compound relies on a synergistic approach that combines empirical data from various spectroscopic techniques with the predictive power of computational chemistry. google.com While individual methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide essential pieces of the structural puzzle, their integration with computational modeling, particularly Density Functional Theory (DFT), allows for a more comprehensive and unambiguous characterization. d-nb.info This combined strategy is crucial for confirming connectivity, understanding three-dimensional conformation, and interpreting complex spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy and Computational Correlation

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. vscht.cz For this compound, ¹H and ¹³C NMR spectra provide direct evidence for the number and chemical environment of all protons and carbon atoms. However, due to the free rotation around the N-C(O) and N-CH₂ bonds, the ethyl groups can exist in multiple conformations, which may lead to broadened signals or complex spectra.

Computational methods are invaluable in this context. By performing DFT calculations, it is possible to predict the ¹H and ¹³C NMR chemical shifts for different potential conformers of the molecule. d-nb.info These theoretical spectra can then be compared with the experimental data to confirm assignments and to understand the molecule's preferred conformation in solution. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly employed for calculating NMR shielding tensors, which are then converted into chemical shifts. researchgate.net

Predicted ¹H NMR Data: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group protons. The protons on the isophthaloyl core will appear in the aromatic region, with their specific chemical shifts and splitting patterns dictated by the 1,3-disubstitution pattern. The ethyl groups will present as a quartet for the methylene (-CH₂-) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons. Due to restricted rotation around the amide C-N bond, two sets of signals for the ethyl groups might be observed.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic (Ar-H) | ~7.4 - 8.2 | Multiplet (m) | Signals correspond to the 4 protons on the benzene ring. |

| Methylene (-N-CH₂-CH₃) | ~3.4 | Quartet (q) | May appear as two distinct quartets due to rotational hindrance. |

| Methyl (-N-CH₂-CH₃) | ~1.2 | Triplet (t) | May appear as two distinct triplets. |

Predicted ¹³C NMR Data: The ¹³C NMR spectrum will corroborate the ¹H NMR data, showing signals for the carbonyl carbons, the aromatic carbons, and the two distinct carbons of the ethyl groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Carbonyl (C=O) | ~169 | Characteristic amide carbonyl signal. |

| Aromatic (quaternary) | ~137 | Carbons attached to the carbonyl groups. |

| Aromatic (C-H) | ~125 - 130 | Signals for the four CH carbons in the aromatic ring. |

| Methylene (-N-CH₂-) | ~43 | Signal may be split due to conformational isomers. |

| Methyl (-CH₃) | ~13 | Signal may be split. |

Infrared (IR) Spectroscopy and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule. vscht.cz For this compound, the most prominent feature is the strong absorption band of the amide carbonyl (C=O) group. DFT calculations can predict the vibrational frequencies of the molecule, which helps in assigning the observed IR bands to specific molecular motions. mdpi.com This is particularly useful in the complex "fingerprint region" where many overlapping signals occur.

The IR data for the isomeric N,N,N',N'-Tetraethylterephthalamide provides a close reference. nist.gov The key absorption bands for the isophthalamide (B1672271) isomer are expected to be very similar.

Table 3: Characteristic IR Absorption Bands

| Frequency (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| ~2850-2980 | C-H stretch (aliphatic) | Medium-Strong |

| ~1630-1650 | C=O stretch (amide) | Strong |

| ~1450 | C-H bend (aliphatic) | Medium |

| ~1280 | C-N stretch | Medium |

Mass Spectrometry (MS) and Fragmentation Analysis

Common fragmentation patterns for such amides include alpha-cleavage adjacent to the nitrogen atom and cleavage of the amide bond itself.

Table 4: Expected Key Mass Spectrometry Fragments

| m/z Value | Possible Fragment Ion |

|---|---|

| 276 | [M]⁺ (Molecular Ion) |

| 261 | [M - CH₃]⁺ |

| 247 | [M - C₂H₅]⁺ |

| 176 | [M - CON(C₂H₅)₂]⁺ |

| 100 | [CON(C₂H₅)₂]⁺ |

| 72 | [N(C₂H₅)₂]⁺ |

Summary of Integrated Approach

Compound Index

Computational Chemistry and Quantum Mechanical Studies of N,n,n ,n Tetraethylisophthalamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost, making it suitable for a wide range of molecular systems. nih.govnih.gov

Geometry Optimization and Electronic Structure Analysis

A foundational step in computational analysis is geometry optimization, an iterative process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.govmdpi.com For a molecule like N,N,N',N'-Tetraethylisophthalamide, DFT methods, such as B3LYP or PBE0, would be employed to determine key structural parameters. nih.govresearchgate.net

This analysis would yield data on bond lengths (e.g., C-C bonds in the benzene (B151609) ring, C-N amide bonds, and N-C ethyl bonds), bond angles, and dihedral angles that define the molecule's conformation. The electronic structure analysis would provide insights into the distribution of electrons, typically visualized through molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy difference between these orbitals (the HOMO-LUMO gap) is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net Further analysis using techniques like Natural Bond Orbital (NBO) can elucidate charge distribution, atomic charges, and the nature of intramolecular interactions, such as hyperconjugation. nih.govscispace.com

Hypothetical Data Table for Geometry Optimization: This table illustrates the type of data that would be generated from such a study.

| Parameter | Calculated Value (Å or °) | Method/Basis Set |

|---|---|---|

| Benzene C-C Bond Length | Value | B3LYP/6-311++G(d,p) |

| Amide C-N Bond Length | Value | B3LYP/6-311++G(d,p) |

| C=O Bond Length | Value | B3LYP/6-311++G(d,p) |

| C-N-C Bond Angle | Value | B3LYP/6-311++G(d,p) |

Prediction of Vibrational Frequencies and Spectroscopic Signatures

Once the optimized geometry is obtained, vibrational frequency calculations are performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to predict its infrared (IR) and Raman spectra. scispace.com These calculations simulate the various vibrational modes of the molecule, such as stretching, bending, and torsional motions.

For this compound, this would allow for the assignment of specific spectral peaks to the vibrations of its functional groups, including the C=O stretching of the amide groups, the C-H stretching of the ethyl and aromatic groups, and the skeletal vibrations of the benzene ring. Comparing these predicted spectra with experimentally obtained data is a standard method for validating the computational model and confirming the molecular structure. scispace.com

Elucidation of Reaction Mechanisms via Transition State Analysis

DFT is also instrumental in exploring the potential chemical reactions of a molecule. By mapping the potential energy surface, researchers can identify the minimum energy pathways for reactions, such as hydrolysis of the amide bonds or electrophilic substitution on the aromatic ring. A key aspect of this is locating the transition state (TS), which is the highest energy point along the reaction coordinate. youtube.com

The structure and energy of the transition state provide critical information for calculating the activation energy of a reaction, which determines the reaction rate. youtube.com For this compound, this could involve studying its synthesis or degradation pathways. The nudged elastic band (NEB) method is one technique used to find a good initial guess for the transition state geometry between known reactants and products. youtube.com

Ab Initio Methods for High-Accuracy Electronic Structure

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles, without the use of empirical parameters. wikipedia.org While computationally more demanding than DFT, they often provide higher accuracy.

Coupled Cluster Theory Applications in Molecular Systems

Coupled Cluster (CC) theory is considered the "gold standard" in quantum chemistry for calculating highly accurate energies and properties for small to medium-sized molecules. arxiv.orgfrontiersin.orgcond-mat.de Methods like Coupled Cluster Singles and Doubles with a perturbative triples correction, denoted as CCSD(T), can achieve what is known as "chemical accuracy" (within 1 kcal/mol of experimental values). frontiersin.org

For a system like this compound, CCSD(T) calculations, though computationally expensive, could be used to obtain a benchmark energy value. This high-accuracy energy could then be used to validate the results from more cost-effective DFT functionals. frontiersin.org Due to its computational scaling, applying CC methods to a molecule of this size would likely be limited to single-point energy calculations on a DFT-optimized geometry rather than a full geometry optimization. cond-mat.de

Basis Set Selection and Convergence Studies for Amide Systems

The accuracy of any ab initio or DFT calculation is dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. wikipedia.org Common basis sets include the Pople-style (e.g., 6-31G(d)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ). nih.gov

A convergence study involves performing calculations with a series of increasingly larger basis sets (e.g., from cc-pVDZ to cc-pVTZ to cc-pVQZ) to see if a calculated property, such as energy or geometry, converges to a stable value. This ensures that the results are not an artifact of an incomplete basis set and are approaching the theoretical complete basis set (CBS) limit. For amide systems, it is crucial to use polarized and diffuse functions to accurately describe the lone pairs on oxygen and nitrogen atoms and the pi-system of the carbonyl group.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For this compound, MD simulations provide a window into its dynamic behavior, revealing how the molecule flexes, bends, and changes shape in various environments. These simulations are built upon force fields, which are sets of parameters that describe the potential energy of the system, allowing for the calculation of particle trajectories by integrating Newton's laws of motion.

Conformational Analysis of this compound

The conformational flexibility of this compound is a key determinant of its chemical and biological properties. This flexibility primarily arises from the rotation around several key single bonds: the bonds connecting the carbonyl carbons to the aromatic ring (Ar-C(O)) and the bonds between the carbonyl carbons and the nitrogen atoms (C(O)-N).

While direct, published potential energy surfaces for this compound are not widely available, extensive studies on analogous molecules, such as N,N-diethyl-m-toluamide (DEET) and other N,N-dialkylbenzamides, provide a robust framework for understanding its conformational preferences. The orientation of the two N,N-diethylcarboxamide groups relative to the central isophthaloyl (1,3-benzene) ring is governed by a balance between electronic effects (conjugation of the amide group with the aromatic ring) and steric hindrance.

The rotation of the amide group relative to the benzene ring (defined by the dihedral angle CAr-CAr-C(O)-N) is typically restricted. The lowest energy conformations usually involve a non-planar arrangement to alleviate steric clashes between the carbonyl oxygen, the ethyl groups, and the protons on the aromatic ring. Similarly, the rotation around the C(O)-N bond is significant, though the amide bond's partial double-bond character introduces a substantial rotational barrier. The orientation of the two ethyl groups on each nitrogen atom further complicates the conformational landscape.

Based on analyses of related benzamides, the likely low-energy conformations of this compound can be predicted. These conformations represent local minima on the potential energy surface.

| Conformer Type | Dihedral Angle (Ar-C-N-C) | Dihedral Angle (C-N-C-C) | Description |

|---|---|---|---|

| Anti-coplanar | ~180° | ~180° / ~60° | The amide planes are oriented away from each other, minimizing steric repulsion between the two substituent groups. |

| Syn-coplanar | ~0° | ~180° / ~60° | A higher energy state where the amide planes are oriented towards each other, leading to significant steric clash. |

| Orthogonal | ~90° | ~180° / ~60° | The amide plane is twisted relative to the aromatic ring, disrupting conjugation but potentially reducing steric strain. |

Solvent Effects on Molecular Conformation and Dynamics

The surrounding solvent environment can profoundly influence the conformational equilibrium and dynamics of this compound. The amide group possesses a significant dipole moment due to the resonance between a neutral and a zwitterionic form. Studies on simpler amides, such as benzamide (B126) and diacetamide, demonstrate that polar solvents stabilize the more polar zwitterionic resonance structure. mdpi.comnih.gov This stabilization has direct structural consequences.

In a polar solvent, the C-N bond is expected to shorten and exhibit more double-bond character, while the C=O bond lengthens. nih.gov This increased polarity enhances the molecule's interaction with the solvent, which can shift the conformational equilibrium. For this compound, moving from a nonpolar solvent like hexane (B92381) to a polar protic solvent like water or a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) would likely favor conformations where the dipole moments of the two amide groups are aligned to maximize favorable solvation, though this may be counteracted by steric constraints.

| Solvent Type | Example | Expected Effect on Conformation |

|---|---|---|

| Nonpolar | Hexane, Toluene | Intramolecular forces (van der Waals, sterics) dominate. Conformations that minimize self-repulsion are favored. |

| Polar Aprotic | DMSO, Acetone | Significant stabilization of the amide dipole. Favors more extended conformations to allow solvent access. Increased C(O)-N rotational barrier. |

| Polar Protic | Water, Methanol | Strong stabilization of the amide dipole. Carbonyl oxygens act as hydrogen bond acceptors, influencing the orientation of the amide groups. |

Quantum-Mechanical/Molecular-Mechanical (QM/MM) Approaches for Hybrid Systems

For studying this compound within a complex biological environment, such as bound to a receptor protein, purely classical MD simulations may be insufficient. Classical force fields cannot explicitly model electronic phenomena like charge transfer, polarization, or the formation and breaking of covalent bonds. This is where hybrid Quantum-Mechanical/Molecular-Mechanical (QM/MM) methods become invaluable. nih.govdovepress.com

In a QM/MM simulation, the system is partitioned into two regions. The chemically active part, for instance, the ligand (this compound) and the key amino acid residues of the protein's binding pocket it directly interacts with, is treated using a computationally intensive but highly accurate quantum mechanics method (the QM region). utdallas.edu The remainder of the system, including the rest of the protein and the surrounding solvent, is treated using a classical molecular mechanics force field (the MM region). dovepress.comnih.gov

This dual approach allows for an accurate description of the critical electronic interactions driving the binding event, while maintaining computational feasibility for the larger system. nih.gov For this compound, a QM/MM study could elucidate:

Accurate Binding Energetics: By calculating the interaction energy between the QM ligand and the QM residues, a more precise binding affinity can be determined than with MM alone. nih.govacs.org

Polarization Effects: The electron distribution of the ligand can be polarized by the electric field of the protein's active site, an effect captured by the QM calculation.

Charge Transfer: Subtle charge transfer interactions between the ligand and receptor can be quantified.

Reaction Mechanisms: If the ligand were to undergo a chemical reaction (e.g., hydrolysis), QM/MM is the method of choice for modeling the reaction pathway and calculating activation barriers.

The selection of the QM region is a critical step in setting up a QM/MM calculation. It must be large enough to include all atoms directly involved in the electronic event of interest but small enough to remain computationally tractable. nih.gov The accuracy of QM/MM calculations has been systematically assessed, demonstrating their utility in providing a more complete description of drug-receptor interactions compared to purely classical methods. nih.govutdallas.edu

Supramolecular Chemistry and Intermolecular Interactions of N,n,n ,n Tetraethylisophthalamide

Non-Covalent Interaction Analysis within N,N,N',N'-Tetraethylisophthalamide Systems

The supramolecular assembly of this compound is directed by a combination of hydrogen bonding, π-stacking, and van der Waals forces, among other weaker interactions. The tertiary nature of the amide groups and the presence of a central aromatic ring provide a unique platform for studying these competing and cooperating forces.

As a tertiary amide, this compound lacks the N-H protons necessary for forming conventional, strong N-H···O or N-H···N hydrogen bonds that are primary motifs in the crystal structures of primary and secondary amides. However, the carbonyl oxygen atoms of the amide groups are effective hydrogen bond acceptors.

The central benzene (B151609) ring of the isophthalamide (B1672271) backbone is a key element for engaging in π-stacking interactions. theses.fr These non-covalent interactions are crucial in the organization of aromatic molecules in the solid state. The typical geometries for π-π interactions are parallel-displaced (offset) or T-shaped (edge-to-face), as a direct face-to-face sandwich arrangement is often electrostatically unfavorable.

In the case of this compound, the orientation of the bulky tetraethylamide substituents relative to the plane of the aromatic ring will sterically influence the preferred stacking geometry. The interplay between these π-stacking interactions and the other intermolecular forces determines the final crystal lattice. For instance, high-resolution neutron diffraction studies on simpler aromatic liquids have revealed that at short intermolecular distances (<5 Å), parallel-displaced configurations are favored, while at larger separations (>5 Å), perpendicular arrangements dominate. nih.gov

Van der Waals Interactions: Primarily consisting of London dispersion forces, these interactions are ubiquitous and arise from temporary fluctuations in electron density. They are particularly significant for this compound due to the presence of the extended ethyl groups and the polarizable aromatic core. The cumulative effect of these forces provides a general cohesive energy that holds the molecules together in the crystal. nih.gov

Electrostatic Interactions: These arise from the permanent dipole moments within the molecule. The amide functional group possesses a significant dipole moment due to the polarized C=O and C-N bonds. The interactions between these dipoles contribute to the orientational order in the crystal, favoring arrangements where the dipoles are aligned favorably (head-to-tail). Computational studies on similar systems have shown that electrostatic forces, alongside dispersion, are fundamental to the stability of supramolecular complexes. acs.org

The final solid-state assembly is a delicate balance, where directional forces like hydrogen bonding and π-stacking guide the primary geometry, while isotropic van der Waals forces fill the space efficiently to maximize packing density. q-chem.com

Recent research has highlighted the importance of previously underappreciated non-covalent interactions, such as the n→π* interaction. psicode.org This interaction involves the donation of electron density from a lone pair (n) of a donor atom (like an oxygen or nitrogen) into the antibonding orbital (π*) of a nearby carbonyl group.

To quantitatively understand the contributions of the various non-covalent forces, Symmetry Adapted Perturbation Theory (SAPT) is a powerful computational tool. researchgate.nethhu.de Unlike supermolecular methods that calculate the interaction energy by subtraction, SAPT calculates the interaction energy directly as a perturbation and decomposes it into physically meaningful components. ub.edu

The primary components of a SAPT analysis are:

Electrostatics (Eelst): The classical Coulombic interaction between the unperturbed charge distributions of the molecules.

Exchange (Eexch): A short-range repulsive term arising from the Pauli principle when electron clouds overlap.

Induction (Eind): The attractive interaction arising from the polarization of one molecule by the static electric field of another.

Dispersion (Edisp): A purely quantum mechanical attractive force arising from correlated fluctuations in the electron distributions of the interacting molecules.

While a specific SAPT analysis for this compound is not available in the literature, the following table provides a hypothetical but representative decomposition of the interaction energy for a π-stacked dimer, based on typical values for similar aromatic systems. nih.gov

| Interaction Component | Description | Hypothetical Energy (kcal/mol) |

|---|---|---|

| Electrostatics (Eelst) | Interaction between permanent multipoles. | -4.5 |

| Exchange (Eexch) | Pauli repulsion from orbital overlap. | +7.0 |

| Induction (Eind) | Polarization of one molecule by another. | -1.5 |

| Dispersion (Edisp) | Correlated electron fluctuations (van der Waals). | -8.0 |

| Total SAPT0 Energy | Sum of the above components. | -7.0 |

This type of analysis would reveal that for a stacked this compound dimer, the dominant attractive force is likely dispersion, with a significant contribution from electrostatics. The stability of the dimer is achieved when these attractive forces overcome the substantial exchange repulsion at close contact.

Crystal Engineering Principles Applied to this compound

Crystal engineering is the rational design of functional solids based on an understanding of intermolecular interactions. nih.gov For a molecule like this compound, the principles of crystal engineering can be applied to control its solid-state structure and properties.

The key molecular features for crystal engineering of this compound are:

Hydrogen Bond Acceptors: The two carbonyl oxygen atoms are the primary sites for hydrogen bonding. While the molecule itself lacks strong donors, in cocrystallization experiments with hydrogen bond donors (coformers), these sites can be used to form robust supramolecular synthons, guiding the assembly into predictable patterns.

Aromatic Platform: The central phenyl ring facilitates π-stacking, which can be a structure-directing interaction.

By systematically varying crystallization conditions (e.g., solvent, temperature, pressure), it may be possible to isolate different polymorphs of this compound. Each polymorph, having a unique arrangement of molecules and set of intermolecular interactions, would exhibit different physical properties such as melting point, solubility, and stability. The challenge and goal of crystal engineering is to understand the hierarchy of the non-covalent interactions to reliably produce a crystal form with desired properties.

Design of Solid-State Architectures and Crystal Packing

The design of solid-state architectures is a cornerstone of crystal engineering, where the predictable nature of non-covalent interactions is used to construct ordered molecular arrangements. In the case of this compound and related amide compounds, the crystal packing is significantly influenced by a combination of hydrogen bonds and other non-covalent interactions.

The molecular structure of this compound, with its two amide groups on a central benzene ring, allows for the formation of specific and directional hydrogen bonds. Although it lacks traditional N-H donors, the activated C-H groups on the ethyl substituents can act as weak hydrogen bond donors, interacting with the carbonyl oxygen atoms (C-H···O interactions). These interactions, while weaker than conventional hydrogen bonds, are numerous and collectively play a significant role in dictating the crystal packing.

| Interaction Type | Description | Role in Crystal Packing |

| C-H···O Hydrogen Bonds | Weak hydrogen bonds between activated C-H groups of the ethyl chains and the amide carbonyl oxygen atoms. | Directs the primary association of molecules into tapes or sheets. |

| π-π Stacking | Interactions between the electron clouds of the central aromatic rings of adjacent molecules. | Contributes to the stacking of molecular layers and overall crystal density. |

| Van der Waals Forces | Non-specific attractive or repulsive forces between molecules. | Provides general stabilization of the crystal lattice. |

Control over Crystallization Processes and Polymorphism

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Each polymorph possesses a unique crystal structure and, therefore, different physical properties. The control over which polymorph crystallizes is a significant challenge and a key area of research.

For molecules like this compound, the crystallization process can be directed to favor a specific polymorphic form by carefully controlling experimental conditions. Factors that can influence the outcome include:

Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can influence the conformation of the molecule in solution and at the growing crystal surface, thereby directing the formation of a particular polymorph.

Temperature: Crystallization temperature affects the kinetics and thermodynamics of nucleation and crystal growth. Different polymorphs may be favored at different temperatures.

Supersaturation: The rate at which supersaturation is achieved can determine whether the process is under kinetic or thermodynamic control, leading to metastable or stable polymorphs, respectively.

Studies on analogous systems, such as nifedipine, have shown that polymer additives can also be used to stabilize metastable polymorphic forms or alter crystal growth rates. mdpi.comresearchgate.net This highlights the potential for using external agents to control the crystallization of isophthalamide derivatives. The ability to selectively produce a desired polymorph is crucial for applications where specific material properties are required.

Topochemical Solid-State Reactions and Their Reactivity Profiles

Topochemical reactions are chemical reactions that occur in the solid state, where the reactivity and the structure of the product are dictated by the crystal lattice of the reactant. rsc.org For such a reaction to proceed, the reactant molecules must be pre-organized in the crystal in a specific orientation that allows for the necessary bond-forming events to occur with minimal atomic and molecular movement.

While this compound itself is not typically cited for topochemical reactions, its structural motifs are relevant to the design of reactive crystalline systems. By modifying the isophthalamide core with photoreactive groups, such as olefins, it is possible to engineer crystals that can undergo topochemical [2+2] cycloaddition upon irradiation with UV light.

The success of such a reaction depends on the crystal packing, which must align the reactive double bonds of neighboring molecules within a certain distance and orientation (Schmidt's criteria). The rigid isophthalamide backbone can serve as a scaffold, or "tecton," to hold the reactive groups in the required geometry. The reactivity profile of such a system would be highly dependent on the specific polymorph, as different crystal packing arrangements would lead to different photochemical outcomes, or no reaction at all. This approach offers a pathway to synthesize polymers and complex architectures with high stereoregularity, a task that is often difficult to achieve through solution-phase chemistry. rsc.org

Host-Guest Chemistry and Molecular Recognition with this compound

Selective Binding Mechanisms and Specificity

The core principle of molecular recognition is the selective binding of a host to a specific guest. This specificity arises from a combination of factors, including size, shape, and chemical complementarity. For hosts derived from or incorporating the this compound unit, the primary binding interactions are hydrogen bonds, π-π interactions, and electrostatic forces. nih.gov

The amide carbonyl oxygens are effective hydrogen bond acceptors. When incorporated into a larger macrocyclic or cleft-like structure, these groups can be pre-organized to create a binding site that is complementary to a guest molecule capable of donating hydrogen bonds, such as dicarboxylic acids or certain neutral molecules. The specificity of binding can be tuned by altering the geometry and rigidity of the host molecule. For instance, a more rigid host will exhibit higher selectivity, as it is less able to adapt its shape to accommodate poorly matched guests. The ethyl groups, while primarily influencing solubility and crystal packing, can also contribute to the formation of a hydrophobic cavity, enabling the binding of nonpolar guests through solvophobic effects.

Design of Supramolecular Assemblies Utilizing Amide Interactions

The amide group is a powerful and reliable functional group for programming the assembly of molecules into larger, ordered supramolecular structures. Its ability to both donate (in primary and secondary amides) and accept hydrogen bonds in a directional manner is key to its utility. In tertiary amides like this compound, the focus shifts to the hydrogen bond accepting capability of the carbonyl oxygen and other weaker interactions.

Researchers have designed a variety of complex supramolecular assemblies by incorporating the isophthalamide unit into larger, more complex molecules. These include:

Macrocycles: By linking multiple isophthalamide units together, it is possible to create macrocyclic hosts with well-defined cavities capable of encapsulating guest molecules. nih.gov

Foldamers: These are oligomeric molecules that adopt a specific, folded conformation stabilized by non-covalent interactions. The isophthalamide moiety can be used to induce specific turns or helical structures in a polymer chain.

Molecular Cages: Three-dimensional cage-like structures can be assembled from isophthalamide-containing building blocks, often with the help of metal coordination. nih.gov These cages can have intricate internal cavities capable of selectively binding guests. nih.gov

The design of these assemblies relies on a deep understanding of the geometric preferences of the amide group and its interactions with other functional groups within the molecule. nih.gov

Self-Assembly Strategies for Ordered Structures

Self-assembly is the spontaneous organization of individual components into ordered structures without external guidance. nih.gov This process is fundamental to biology and is a powerful tool in materials science for creating complex, functional systems from the bottom up.

Strategies for directing the self-assembly of molecules containing the this compound motif often leverage the same interactions that govern their crystal packing and host-guest chemistry. By carefully designing the molecular building blocks, it is possible to program the formation of specific, desired architectures. nih.gov

| Self-Assembly Strategy | Description | Resulting Structure |

| Hydrogen-Bond Directed Assembly | Utilizes strong, directional hydrogen bonds (often in combination with weaker C-H···O bonds) to guide molecules into specific arrangements. | Can lead to the formation of one-dimensional tapes, two-dimensional sheets, or discrete rosettes. |

| Hierarchical Self-Assembly | A multi-step process where molecules first assemble into smaller, primary structures, which then organize into larger, more complex superstructures. | Allows for the creation of highly complex and functional materials, such as hierarchically porous frameworks. nih.gov |

| Templated Assembly | The use of a template molecule or surface to direct the assembly of other molecules into a specific arrangement that might not form spontaneously. | Can be used to create surface patterns or to select for the formation of a specific polymorph or assembly. nih.gov |

The ability to control self-assembly on multiple length scales is a key goal of modern supramolecular chemistry, enabling the development of new materials with tailored properties for applications in areas such as catalysis, separations, and electronics.

Coordination Chemistry and Chelation Studies of N,n,n ,n Tetraethylisophthalamide

Ligand Design and Coordination Modes of Isophthalamide (B1672271) Frameworks

The isophthalamide framework serves as a versatile platform in ligand design, offering multiple coordination sites and the ability to form stable complexes with a variety of metal ions. The specific arrangement of donor atoms and the conformational flexibility of the ligand backbone are key factors in determining the coordination chemistry of these compounds.

Amide Nitrogen and Carbonyl Oxygen as Potential Donor Sites

The fundamental building blocks of isophthalamide ligands, the amide groups, present two primary potential donor sites for metal coordination: the amide nitrogen and the carbonyl oxygen. nih.govupt.ro The lone pair of electrons on the carbonyl oxygen atom can readily participate in coordination, forming a dative bond with a metal center. nih.gov This interaction is a common feature in the coordination chemistry of amides.

The amide nitrogen, while possessing a lone pair, is generally a weaker donor than the carbonyl oxygen. Its ability to coordinate is influenced by the electronic and steric environment. In some instances, deprotonation of the amide nitrogen can lead to the formation of a stronger, anionic N-donor site. However, in neutral isophthalamide ligands, coordination primarily occurs through the carbonyl oxygen atoms. The interaction between adjacent carbonyl groups in amide structures can also be influenced by n→π* electronic delocalization, where the lone pair of one oxygen atom interacts with the antibonding orbital of a neighboring carbonyl group. nih.gov

Polydentate Chelation Architectures with Isophthalamide Ligands

The strategic placement of two amide groups on the isophthaloyl scaffold allows for the creation of polydentate ligands capable of forming stable chelate rings with metal ions. N,N,N',N'-Tetraethylisophthalamide, with its two carbonyl oxygen donor atoms, can act as a bidentate ligand, forming a seven-membered chelate ring with a coordinated metal ion.

The versatility of the isophthalamide framework extends to the design of more complex, higher denticity ligands. By incorporating additional donor groups into the ligand structure, such as pyridine (B92270) rings or other functionalized side arms, tetradentate or even hexadentate ligands can be synthesized. uchile.clnih.gov These multidentate ligands are of significant interest for their ability to form highly stable complexes with specific geometries, a crucial aspect in applications such as selective metal ion extraction and catalysis. uchile.cl The design of these ligands often involves considering the preferred coordination number and geometry of the target metal ion.

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure, stoichiometry, and properties.

Transition Metal Complexes: Synthesis and Spectroscopic Characterization

Transition metal complexes of this compound and related isophthalamide-based ligands have been synthesized and studied. researchgate.netnih.govnih.gov The synthesis generally involves mixing the ligand and a transition metal salt, such as a chloride or nitrate (B79036) salt, in a solvent like ethanol (B145695) or methanol. researchgate.netjocpr.com The reaction may be carried out at room temperature or with heating, and the resulting complex often precipitates from the solution. jocpr.com

A range of spectroscopic methods are employed to characterize these complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is a key tool for confirming the coordination of the ligand to the metal ion. A shift in the vibrational frequency of the carbonyl (C=O) stretching band to a lower wavenumber upon complexation is indicative of the carbonyl oxygen atom's involvement in bonding to the metal center. upt.roresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. The appearance of new absorption bands or shifts in the ligand-based transitions can be attributed to metal-ligand charge transfer (MLCT) or d-d transitions of the metal ion. researchgate.netmdpi.com These spectra can help in proposing the geometry of the complex. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination provide insights into the binding mode. researchgate.net

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complex and confirm its composition. researchgate.net

Magnetic Susceptibility: For paramagnetic complexes, magnetic susceptibility measurements help in determining the number of unpaired electrons and thus the oxidation state and spin state of the metal ion. researchgate.netnih.gov

The characterization of these complexes often suggests specific coordination geometries, such as octahedral or square planar, depending on the metal ion and reaction conditions. nih.gov

Table 1: Spectroscopic Data for a Representative Transition Metal Complex

| Technique | Observation | Interpretation |

| IR Spectroscopy | Shift of C=O stretch to lower frequency | Coordination of carbonyl oxygen to the metal |

| UV-Vis Spectroscopy | Appearance of new absorption bands | d-d electronic transitions and charge transfer |

| Magnetic Susceptibility | Paramagnetic behavior | Presence of unpaired electrons on the metal center |

Lanthanide Metal Complexes: Preparation and Luminescent Properties

Lanthanide complexes of this compound and similar ligands are of particular interest due to their potential luminescent properties. nih.govchemistryviews.orgutwente.nl The synthesis of these complexes typically involves the reaction of a lanthanide salt (e.g., nitrate or chloride) with the ligand in a suitable solvent. uchile.clchemistryviews.org

The luminescent properties of lanthanide ions, such as their sharp emission bands and long luminescence lifetimes, can be enhanced through coordination with organic ligands. chemistryviews.org The ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light. uchile.cl This process, known as the antenna effect, is a key principle in the design of luminescent lanthanide complexes. chemistryviews.org The efficiency of this energy transfer and the resulting luminescence intensity are highly dependent on the structure of the ligand and its ability to sensitize the lanthanide ion's emission. uchile.cl For instance, intense red and green luminescence has been observed for europium and terbium complexes with related polydentate amide ligands. uchile.cl

Stoichiometry and Geometry of Metal-Ligand Adducts in Solution and Solid State

The stoichiometry of metal complexes with this compound can vary depending on the metal-to-ligand ratio used in the synthesis and the coordination preferences of the metal ion. Common stoichiometries observed for bidentate ligands are 1:1 (ML) and 1:2 (ML₂). researchgate.netnih.gov Molar conductance measurements can help determine the electrolytic nature of the complexes, indicating whether anions are coordinated to the metal or exist as counter-ions. nih.govscirp.org

Table 2: Common Geometries of Metal Complexes

| Metal Type | Coordination Number | Typical Geometry |

| Transition Metals | 4, 6 | Square Planar, Tetrahedral, Octahedral nih.govmdpi.com |

| Lanthanide Metals | 8, 9 | Square Antiprism, Capped Trigonal Prism chemistryviews.org |

Mechanistic Investigations of Metal Ion Sequestration

The sequestration of metal ions by this compound is a multifaceted process governed by thermodynamic and kinetic factors. The efficiency of this sequestration is intrinsically linked to the structural characteristics of the ligand itself.

Thermodynamics and Kinetics of Complex Formation

The formation of complexes between this compound and metal ions is an equilibrium-driven process, the stability of which is quantified by the formation constant (K_f) or its logarithm (log K_f). A higher value indicates a more stable complex. The thermodynamic stability of these complexes is influenced by the enthalpy (ΔH) and entropy (ΔS) changes during complexation. Generally, the formation of chelate complexes is an exothermic process (negative ΔH) and is entropically favored (positive ΔS) due to the release of a greater number of solvent molecules upon binding of the polydentate ligand. osti.gov

The chelate effect plays a crucial role in the enhanced stability of complexes formed with multidentate ligands like this compound compared to analogous monodentate ligands. This effect is primarily entropic in origin. osti.gov For instance, the formation of a complex with a bidentate ligand results in a greater increase in the number of free particles in the system compared to the coordination of two separate monodentate ligands, leading to a more positive entropy change and a more favorable Gibbs free energy of formation. osti.gov

Kinetic studies reveal the rates at which these complexes form and dissociate. The rates of complex formation are often rapid, while the dissociation rates can vary significantly depending on the metal ion and the surrounding conditions. nih.gov For instance, studies on similar amide-based ligands have shown that the complexation process can be influenced by temperature, with increased temperatures leading to higher rates of metal ion uptake. nih.gov The kinetic lability or inertness of the formed complexes is a critical factor in their practical applications.

The table below illustrates typical thermodynamic parameters for metal-ligand complexation, highlighting the key factors influencing complex stability.

| Parameter | Description | Significance in Complex Stability |

| Formation Constant (K_f) | Equilibrium constant for the formation of the complex. | Higher K_f indicates greater thermodynamic stability. |

| Gibbs Free Energy (ΔG°) | The overall energy change during complex formation. | A more negative ΔG° signifies a more spontaneous and stable complex formation. |

| Enthalpy Change (ΔH°) | The heat absorbed or released during complex formation. | Negative ΔH° (exothermic) contributes to greater stability. |

| Entropy Change (ΔS°) | The change in disorder of the system upon complexation. | Positive ΔS°, often driven by the chelate effect, significantly enhances stability. |

Influence of Ligand Structural Modifications on Chelation Efficiency

The chelation efficiency of this compound can be significantly altered by structural modifications to the ligand. The arrangement of the donor atoms, the flexibility of the ligand backbone, and the presence of substituent groups all play a pivotal role.

Studies on related ligands have demonstrated that even subtle changes in the ligand structure can lead to significant differences in metal ion selectivity. For instance, the introduction of different functional groups on the aromatic ring or alteration of the alkyl substituents on the amide nitrogens can fine-tune the electronic properties and steric environment of the binding pocket, thereby influencing the affinity for specific metal ions. mdpi.com The presence of a quaternary nitrogen atom in the polar head group of some phospholipid ether analogs has been shown to be critical for their biological uptake and retention, highlighting the importance of charged groups in some applications. mdpi.com

Spectroscopic and Computational Analysis of Coordination Complexes

Advanced spectroscopic and computational methods are indispensable for the detailed characterization of the coordination complexes of this compound. These techniques provide insights into the structure, bonding, and stability of these compounds.

Advanced NMR and Mass Spectrometry for Complex Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure of diamagnetic and paramagnetic metal complexes. For diamagnetic complexes, ¹H and ¹³C NMR provide detailed information about the ligand's conformation upon coordination. Chemical shift changes of the ligand's protons and carbons upon complexation can identify the coordination sites and provide insights into the geometry of the complex. iaea.orgdp.tech For paramagnetic complexes, such as those with many lanthanide ions, the paramagnetic shifts induced by the metal ion can be used to obtain detailed structural information. nih.gov The combination of different NMR techniques, including 2D experiments like COSY and NOESY, can help to fully characterize the complex structure in solution. nih.govsciopen.com

Mass spectrometry (MS), particularly electrospray ionization mass spectrometry (ESI-MS), is crucial for determining the stoichiometry and composition of the metal complexes. nih.govresearchgate.netnih.gov It allows for the identification of the molecular ion peak, confirming the formation of the desired complex and providing information about its charge state. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further help to elucidate the structure and connectivity of the complex. nih.gov

The following table summarizes the key information obtained from these advanced spectroscopic techniques.

| Technique | Information Gained | Relevance to this compound Complexes |

| NMR Spectroscopy | Solution-state structure, ligand conformation, identification of coordination sites, study of dynamic processes. | Elucidates how the ligand wraps around the metal ion in solution and can provide evidence for the number of coordinated solvent molecules. |

| Mass Spectrometry | Molecular weight, stoichiometry, and charge state of the complex. | Confirms the formation of M(ligand)n species and helps to identify different complex compositions in solution. |

DFT Studies on Metal-Ligand Bonding and Complex Stability

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure, bonding, and stability of metal complexes. researchgate.netua.esnih.gov DFT calculations can provide optimized geometries of the complexes that can be compared with experimental data from X-ray crystallography. These calculations also offer insights into the nature of the metal-ligand bond, distinguishing between ionic and covalent contributions. nih.gov

For the complexes of this compound, DFT can be used to calculate the binding energies with different metal ions, providing a theoretical basis for understanding their relative stabilities. nih.gov Analysis of the molecular orbitals (HOMO and LUMO) can explain the electronic transitions observed in UV-Vis spectroscopy and provide insights into the charge transfer characteristics of the complexes. nih.gov Furthermore, theoretical vibrational frequency calculations can aid in the assignment of experimental IR and Raman spectra. researchgate.net

DFT studies on similar amide-containing ligands have shown that the interaction between the metal ion and the amide oxygen is primarily electrostatic. iaea.org These computational models are invaluable for predicting the properties of new, yet-to-be-synthesized ligands and for designing chelators with enhanced selectivity for specific metal ions.

Advanced Mechanistic Studies and Reaction Dynamics of N,n,n ,n Tetraethylisophthalamide

Investigation of Reaction Intermediates in Amide Transformations

The transformation of amides, such as N,N,N',N'-tetraethylisophthalamide, typically proceeds through various transient species. The identification and characterization of these reaction intermediates are crucial for elucidating the reaction mechanism. While direct spectroscopic evidence for intermediates in the reactions of this compound is scarce, studies on related amide systems provide a strong basis for predicting their nature.

In reactions involving nucleophilic attack at the carbonyl carbon of an amide, a tetrahedral intermediate is a commonly proposed and often detected species. For instance, in the hydrolysis of N-substituted phthalimides, kinetic evidence supports the formation of a monocationic amide intermediate resulting from the nucleophilic attack of a tertiary amine. nih.gov This intermediate is a form of tetrahedral intermediate. The stability and lifetime of such intermediates are influenced by the nature of the substituents on the amide nitrogen and the aromatic ring, as well as the reaction conditions.

Modern analytical techniques like mass spectrometry are powerful tools for detecting and characterizing reactive intermediates in complex chemical reactions. nih.gov By ionizing and analyzing the species present in a reaction mixture, it is possible to identify transient intermediates that are present in low concentrations. For example, in metal-catalyzed reactions, mass spectrometry has been instrumental in identifying catalytic intermediates, providing direct evidence for proposed mechanistic pathways. nih.gov

Spectroscopic methods such as stopped-flow absorption and Mössbauer spectroscopy have been successfully employed to observe and characterize reaction intermediates in enzymatic reactions involving amide bond cleavage. nih.govresearchgate.net These techniques allow for the time-resolved observation of spectral changes that signal the formation and decay of intermediates, such as high-spin Fe(IV)-oxo complexes in certain enzyme-catalyzed reactions. nih.govresearchgate.net While not directly applied to this compound, these methods demonstrate the potential for characterizing fleeting intermediates in its transformations.

Table 1: Potential Reaction Intermediates in Transformations of Aromatic Amides

| Intermediate Type | Description | Method of Investigation |

| Tetrahedral Intermediate | Formed by nucleophilic addition to the carbonyl carbon. | Kinetic Studies, Mass Spectrometry |

| Acylium Ion | Formed by the departure of the amine group, particularly under acidic conditions. | Spectroscopic Methods (in superacids) |

| Radical Cations/Anions | Can be formed under electrochemical or photochemical conditions. | ESR Spectroscopy, Cyclic Voltammetry |

Kinetic and Thermodynamic Aspects of this compound Transformations

Kinetics: The study of reaction rates provides valuable information about the reaction mechanism, including the determination of the rate-determining step. For amide hydrolysis, the rate is influenced by factors such as pH, temperature, and the presence of catalysts. For example, the hydrolysis of N-substituted phthalimides shows a dependence on the buffer concentration, indicating the involvement of the buffer components in the reaction mechanism. nih.gov The pseudo-first-order rate constants for the reactions of water and hydroxide ions with a related intermediate were determined to be 4.60 x 10⁻⁵ s⁻¹ and 47.9 M⁻¹ s⁻¹, respectively. nih.gov

The thermal degradation of aromatic polyamides, which contain structural motifs similar to this compound, has been studied using thermogravimetric analysis (TGA). These studies determine the kinetic parameters of decomposition, such as activation energy, which provides insight into the thermal stability of the material. msstate.edu

Thermodynamics: Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) determine the spontaneity and position of equilibrium for a reaction. The cleavage of the amide bond is generally a thermodynamically controlled process. Studies on the isomerization of peptide bonds have shown that the trans conformation is typically more stable than the cis conformation. nih.gov The thermodynamic parameters for the trans-to-cis isomerization of a peptide bond in DMSO were determined, with ΔH° values ranging from -1.4 to 2.1 kJ/mol and ΔS° values from -20 to -11 J/mol·K. nih.gov These values highlight the subtle energetic differences between conformations.

Table 2: Illustrative Kinetic and Thermodynamic Data for Related Amide Transformations

| Transformation | System | Parameter | Value | Reference |

| Hydrolysis | N-(2-methoxyphenyl)phthalimide intermediate | kH₂O | 4.60 x 10⁻⁵ s⁻¹ | nih.gov |

| Hydrolysis | N-(2-methoxyphenyl)phthalimide intermediate | kOH⁻ | 47.9 M⁻¹ s⁻¹ | nih.gov |

| Isomerization | Ac-G-G-G-NH₂ (in DMSO) | ΔH° (trans→cis) | -1.4 to 2.1 kJ/mol | nih.gov |

| Isomerization | Ac-G-G-G-NH₂ (in DMSO) | ΔS° (trans→cis) | -20 to -11 J/mol·K | nih.gov |

| Rotation | N-benzhydrylformamides | ΔG≠ (Formyl rotation) | 20-23 kcal/mol | nih.gov |

Computational Insights into Reaction Pathways and Energy Landscapes

Computational chemistry provides a powerful tool to investigate the reaction mechanisms and dynamics of molecules like this compound at a detailed level that is often inaccessible to experimental methods. By calculating the potential energy surface, it is possible to map out reaction pathways, identify transition states, and determine activation energies.

Reaction Pathways: Theoretical studies can elucidate the step-by-step mechanism of a reaction. For instance, density functional theory (DFT) calculations can be used to model the hydrolysis of amides, identifying the transition states for the formation and breakdown of the tetrahedral intermediate. Such calculations can also predict the effect of substituents on the reaction barrier.

Energy Landscapes and Conformational Analysis: The conformation of this compound, particularly the orientation of the two N,N-diethylamide groups relative to the benzene (B151609) ring and to each other, is crucial for its reactivity. Computational methods can be used to explore the conformational landscape and identify the most stable conformers. The rotation around the C-N amide bonds and the C-C bonds connecting the amide groups to the aromatic ring will have associated energy barriers.

Table 3: Examples of Computational Approaches for Studying Amide Dynamics

| Computational Method | Application | Information Obtained |

| Density Functional Theory (DFT) | Calculation of reaction pathways and rotational barriers. | Transition state structures, activation energies, conformational energies. |

| Ab initio methods | High-accuracy energy calculations. | Benchmarking DFT results, providing precise energetic data. |

| Molecular Dynamics (MD) | Simulation of molecular motion over time. | Conformational sampling, understanding dynamic processes. |

These computational approaches, while not yet reported specifically for this compound, offer a robust framework for predicting its chemical behavior and reactivity. Future computational studies on this specific molecule would be invaluable for a more precise understanding of its mechanistic details.

Emerging Research Directions and Future Perspectives in N,n,n ,n Tetraethylisophthalamide Chemistry

Integration of Artificial Intelligence and Machine Learning in Amide Synthesis and Characterization

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the way chemists approach the synthesis and characterization of molecules like N,N,N',N'-Tetraethylisophthalamide. These computational tools offer the potential to accelerate discovery and deepen our understanding of complex chemical systems.

Machine Learning for Reaction Condition Optimization and Prediction:

Beyond route design, ML models can predict the optimal conditions for a given chemical transformation. By training on large datasets of experimental results, these models can forecast reaction outcomes, such as yield and selectivity, under various conditions (e.g., temperature, solvent, catalyst). github.io For the synthesis of this compound, which typically involves the condensation of isophthaloyl chloride with diethylamine, ML could be employed to fine-tune reaction parameters to maximize yield and purity, minimizing the need for extensive experimental screening. inrim.it

Predictive Characterization using Machine Learning:

Machine learning is also showing great promise in predicting the spectroscopic properties of organic molecules. aalto.finih.gov For this compound, ML models could be trained to predict its characteristic spectral features, such as its nuclear magnetic resonance (NMR) shifts, infrared (IR) absorption bands, and UV-Vis absorption maxima. nih.govuta.edu This predictive capability would not only aid in the rapid identification and characterization of the compound and its derivatives but also facilitate the in-silico design of related molecules with desired spectroscopic properties. researchgate.net Furthermore, ML models are being developed to predict various physicochemical and biological properties, which could be instrumental in screening for potential applications. mdpi.com

| AI/ML Application | Potential Impact on this compound Research | Relevant Research Areas |

| Retrosynthesis Prediction | Discovery of novel and more efficient synthetic routes. | Organic Synthesis, Medicinal Chemistry nih.govjelsciences.com |

| Reaction Optimization | Maximization of reaction yields and minimization of byproducts. | Process Chemistry, Green Chemistry github.ioinrim.it |

| Spectroscopic Prediction | Rapid identification and characterization of new derivatives. | Analytical Chemistry, Materials Science aalto.finih.govuta.edu |

| Property Prediction | High-throughput screening for potential applications. | Drug Discovery, Materials Informatics nih.govresearchgate.net |

Exploration of Novel Applications in Materials Science and Functional Materials Development

The unique structure of this compound, featuring a rigid aromatic core and flexible side chains, makes it an attractive building block for a variety of functional materials.

High-Performance Aromatic Polyamides: